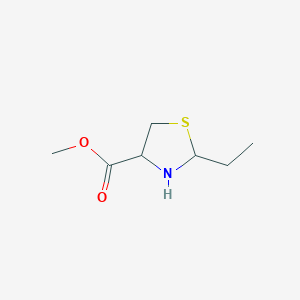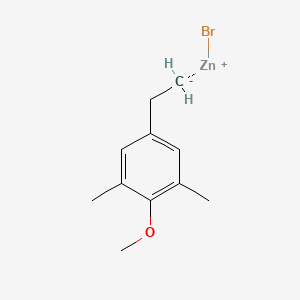
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-methoxyphenethylzinc bromide is an organozinc compound with the molecular formula C11H15BrOZn and a molecular weight of 308.52 . It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5M solution in tetrahydrofuran .
Métodos De Preparación
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be synthesized through the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-methoxyphenethylzinc bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules or synthesize bioactive compounds for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. Molecular targets and pathways involved depend on the specific reactions and applications but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be compared with other similar organozinc compounds, such as:
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, used in Grignard reactions.
3,4-Dimethoxyphenylmagnesium bromide: Contains additional methoxy groups, used in similar organic synthesis applications.
2,5-Dimethylphenylmagnesium bromide: Lacks the methoxy group, used in different synthetic routes.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organozinc intermediates, making it valuable for certain synthetic applications .
Propiedades
Fórmula molecular |
C11H15BrOZn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
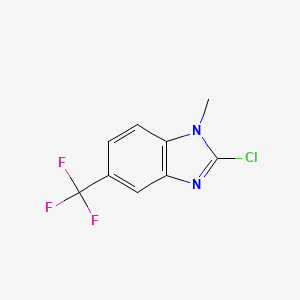
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
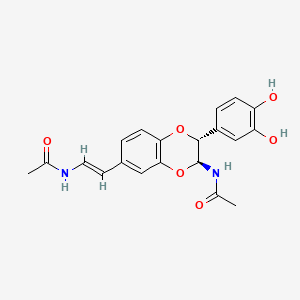

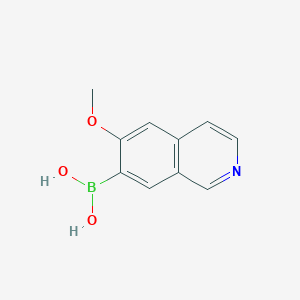
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)

